3-(4-Bromo-3-fluorophenoxy)azetidine
Description
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMDPZBYANSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxy)azetidine typically involves the reaction of 4-bromo-3-fluorophenol with azetidine. One common method is the nucleophilic substitution reaction where 4-bromo-3-fluorophenol reacts with azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxy)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, phenoxy derivatives, and complex heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an essential intermediate for synthesizing more complex organic compounds. Its unique structure allows for diverse chemical transformations including nucleophilic substitutions and cross-coupling reactions.
Biology
- Biological Assays and Enzyme Interactions : Research indicates that 3-(4-Bromo-3-fluorophenoxy)azetidine can act as a probe for studying enzyme interactions, particularly in cancer research where it has shown potential as an inhibitor of protein-tyrosine phosphatases.
Industry
- Development of New Materials : The compound is also valuable in the production of specialty chemicals and advanced materials, leveraging its reactivity for creating polymers and other functional materials.
Case Studies
-
Antiproliferative Effects on Cancer Cells
- A study evaluated the effects of various azetidine derivatives on MCF-7 breast cancer cells. Results indicated significant inhibition of cell viability with an IC50 value in the low nanomolar range, highlighting its potential as an anticancer agent.
-
Mechanism Exploration
- Another investigation utilized confocal microscopy to assess how this compound affects tubulin dynamics. The findings revealed that it disrupts normal tubulin polymerization, leading to cell cycle arrest and apoptosis, which is crucial for understanding its therapeutic mechanisms.
Data Table: Summary of Chemical Reactions and Applications
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Potassium carbonate, DMF | Elevated temperature | Substituted azetidines |
| Oxidation | Potassium permanganate | Varies | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Reduced derivatives |
| Cross-Coupling | Palladium catalysts | Basic conditions | Carbon-carbon bond formations |
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 3-(4-Bromo-3-fluorophenoxy)azetidine with structurally related azetidine derivatives:
Key Observations:
- Substituent Position: The position of bromine and fluorine significantly affects electronic properties. For example, 3-(3-Bromo-4-fluorophenoxy)azetidine has a para-fluorine and meta-bromine, which may enhance dipole interactions compared to ortho-substituted analogs .
- Linkage Type: Compounds with direct phenoxy linkages (e.g., 3-(3-Bromo-4-fluorophenoxy)azetidine) exhibit higher ring strain and reactivity than those with methylene bridges (e.g., 3-(4-Bromo-phenoxymethyl)-azetidine) .
- Biological Relevance : Spiroazetidines like cis-3j show promise in central nervous system (CNS) drug discovery due to their rigid scaffolds , while fluorinated azetidines are valued for their improved metabolic stability .
Biological Activity
3-(4-Bromo-3-fluorophenoxy)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of bromine and fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a valuable compound for research in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrFNO, with a molecular weight of 260.1 g/mol. Its unique structure includes a phenoxy group linked to an azetidine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrFNO |
| Molecular Weight | 260.1 g/mol |
| Key Functional Groups | Bromine, Fluorine, Phenoxy, Azetidine |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of bromine and fluorine enhances its specificity and affinity towards these targets, allowing it to modulate various biological pathways. This modulation can lead to the inhibition or activation of enzymes, resulting in diverse physiological effects.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth by interfering with critical cellular processes such as tubulin polymerization, which is essential for mitosis.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
The compound demonstrated IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as an inhibitor of protein-tyrosine phosphatases and other relevant enzymes, which could further contribute to its anticancer effects .
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of various azetidine derivatives, including this compound, on MCF-7 cells. The results indicated significant inhibition of cell viability with an IC50 value in the low nanomolar range, demonstrating its potency as an anticancer agent . -
Mechanism Exploration :
Another investigation focused on the mechanism by which this compound affects tubulin dynamics. The study utilized confocal microscopy to observe changes in microtubule organization post-treatment, revealing that the compound disrupts normal tubulin polymerization, leading to cell cycle arrest and apoptosis .
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Bromo-3-fluorophenoxy)azetidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between azetidine derivatives and halogenated aromatic precursors. For example:
- Nucleophilic Aromatic Substitution : Reacting 4-bromo-3-fluorophenol with a suitably activated azetidine (e.g., azetidine hydrochloride) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) improve yields by enhancing nucleophilicity .
- Lewis Acid Catalysis : Using catalysts like BF₃·Et₂O can stabilize transition states in ring-opening or coupling reactions, particularly when steric hindrance is a concern .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent orientation. For example, the azetidine ring protons resonate at δ 3.5–4.5 ppm, while aromatic protons from the bromo-fluorophenoxy group appear at δ 6.8–7.5 ppm. F NMR can resolve fluorinated substituent environments .
- IR Spectroscopy : Key peaks include C-O-C stretching (~1250 cm⁻¹) and azetidine ring vibrations (~1450 cm⁻¹). β-Lactam derivatives (if present) show C=O stretches at ~1750 cm⁻¹ .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize dimerization or side products during synthesis?
Methodological Answer:
- Solvent and Temperature Control : Using DMSO-d₆ or CH₃CN at lower temperatures (0–25°C) reduces azetidine dimerization, a common side reaction observed under acidic or prolonged heating conditions .
- Additives : Introducing scavengers like molecular sieves or triethylamine can sequester reactive intermediates (e.g., trifluoroacetic acid byproducts) that promote dimerization .
Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions. For example, the bromine atom’s electron-withdrawing effect directs substitution to the para position relative to fluorine .
- Molecular Dynamics (MD) Simulations : Model steric effects in azetidine ring-opening reactions, particularly when bulky substituents are introduced .
Q. How do stereochemical outcomes vary in derivatives of this compound, and what strategies ensure diastereoselectivity?
Methodological Answer:
- Chiral Catalysts : Use enantiopure ligands (e.g., BINOL-derived phosphoric acids) in cycloadditions to control spiroazetidine formation, as demonstrated in Staudinger reactions .
- Protecting Groups : Temporary protection of reactive sites (e.g., TBDMS for hydroxyl groups) prevents undesired stereochemical scrambling during multi-step syntheses .
Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing bromine with methyl groups) to isolate contributions to bioactivity. For example, fluorinated β-lactams show enhanced anticancer activity compared to non-fluorinated analogues .
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability .
Data Analysis and Optimization
Q. What strategies address low yields in the synthesis of this compound analogues?
Methodological Answer:
- High-Throughput Screening (HTS) : Test combinations of bases (e.g., K₂CO₃ vs. NaH) and solvents (e.g., DMF vs. THF) to identify optimal conditions for specific substituents .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields by 10–20% through enhanced thermal efficiency .
Q. How can researchers validate the stability of this compound under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Hydrolysis of the azetidine ring is a common instability mechanism .
- Mass Spectrometry (LC-MS) : Identify degradation products (e.g., ring-opened amines or lactams) to refine storage conditions (e.g., inert atmosphere, low-temperature storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
